![molecular formula C18H20O2Si B11834933 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) CAS No. 18537-21-8](/img/structure/B11834933.png)
1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone is an organosilicon compound with the molecular formula C18H20O2Si It is characterized by the presence of a dimethylsilanediyl group bridging two phenylene rings, each substituted with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone typically involves the following steps:
Formation of the Dimethylsilanediyl Bridge: The initial step involves the reaction of dimethyldichlorosilane with a suitable phenylene derivative under anhydrous conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Substitution with Ethanone Groups: The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This step introduces the ethanone groups onto the phenylene rings.
Industrial Production Methods
Industrial production of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of dimethyldichlorosilane and phenylene derivatives are handled in industrial reactors.
Continuous Reaction Systems: Continuous flow reactors are often employed to ensure efficient mixing and reaction of the reagents.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone groups to alcohols.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylene derivatives.
Scientific Research Applications
1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone involves its interaction with molecular targets through its functional groups. The dimethylsilanediyl bridge provides structural stability, while the ethanone groups participate in various chemical reactions. The phenylene rings offer sites for further functionalization, enabling the compound to interact with different biological and chemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diol
- **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))dibromide
- **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))dinitrile
Uniqueness
1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone is unique due to the presence of ethanone groups, which impart distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Properties
CAS No. |
18537-21-8 |
|---|---|
Molecular Formula |
C18H20O2Si |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[4-[(4-acetylphenyl)-dimethylsilyl]phenyl]ethanone |
InChI |
InChI=1S/C18H20O2Si/c1-13(19)15-5-9-17(10-6-15)21(3,4)18-11-7-16(8-12-18)14(2)20/h5-12H,1-4H3 |
InChI Key |
AYUGNTUOKQQWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


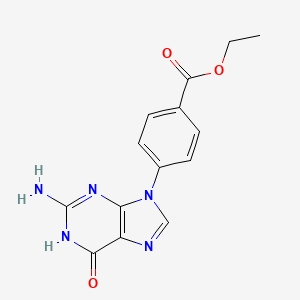
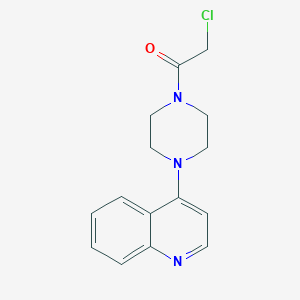
![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)


![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)
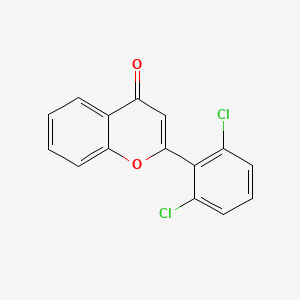
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)
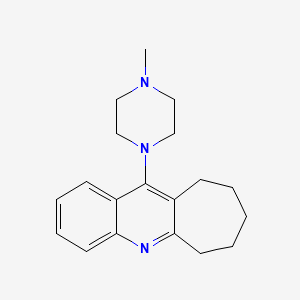
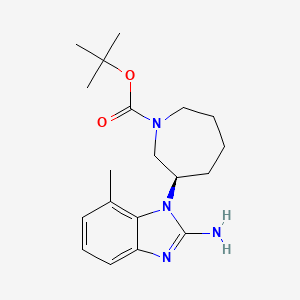
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

